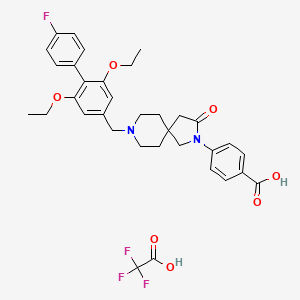
Resorcinol monoacetate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol monoacetate-d4 is a deuterated form of resorcinol monoacetate, a phenolic compound with the molecular formula C8H8O3. The deuterated version, this compound, is used in various scientific research applications due to its unique properties and stability. It is a derivative of resorcinol, which is known for its applications in the pharmaceutical, cosmetic, and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol monoacetate-d4 can be synthesized through the acetylation of resorcinol-d4. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of one of the hydroxyl groups on the resorcinol molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity resorcinol-d4 and acetic anhydride, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Resorcinol monoacetate-d4 can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form resorcinol-d4 or other reduced products.
Substitution: this compound can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resorcinol-d4 and other reduced products.
Substitution: Compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Resorcinol monoacetate-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of resorcinol monoacetate-d4 involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It can also inhibit certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Resorcinol monoacetate: The non-deuterated form, used in similar applications.
Hydroquinone: Another phenolic compound with similar chemical properties but different applications.
Catechol: A structural isomer of resorcinol with distinct chemical behavior.
Uniqueness: Resorcinol monoacetate-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for specific applications in research involving isotopic labeling. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and metabolic pathways.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
(2,3,4,6-tetradeuterio-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3/i2D,3D,4D,5D |
InChI Key |
ZZPKZRHERLGEKA-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC(=O)C)[2H])O)[2H] |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
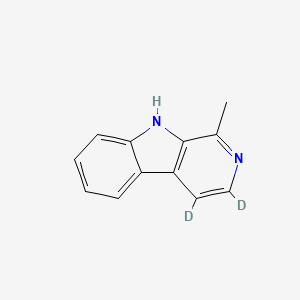
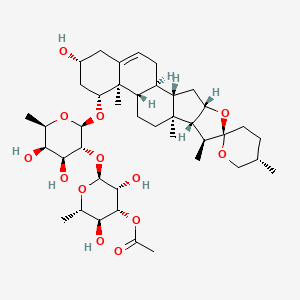
![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
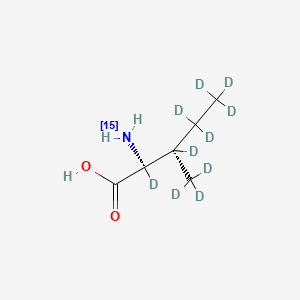
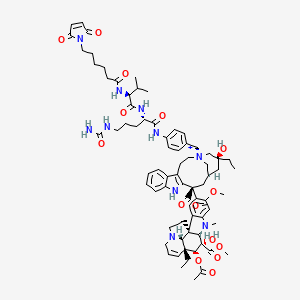
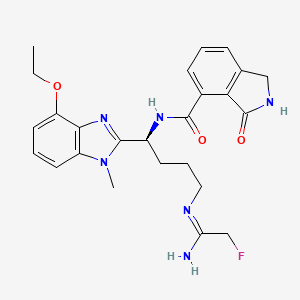
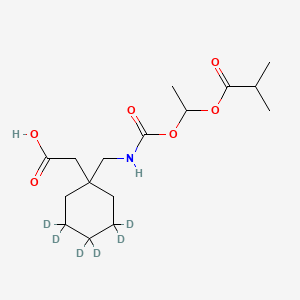
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
